Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate
Description
Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a piperazine-carboxylate side chain. This structure combines electron-rich heterocycles (thiophene, oxadiazole) with a flexible piperazine linker, which is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes like phosphodiesterases (PDEs) .
Properties
IUPAC Name |
ethyl 4-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-2-25-17(24)23-6-4-22(5-7-23)15-13(9-18-11-19-15)16-20-14(21-26-16)12-3-8-27-10-12/h3,8-11H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCHFZBIXKNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling of the Thiophene and Pyrimidine Rings: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to link the thiophene and pyrimidine rings.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of automated synthesizers could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it useful in drug discovery and development.
Medicine
In medicine, Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate has potential applications as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
A. Pyrimidinone Derivatives Compounds like Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () share a pyrimidinone core but lack the 1,2,4-oxadiazole-thiophene unit. These derivatives exhibit antibacterial and anticarcinogenic activity due to hydrogen-bonding interactions from the carbonyl group .
B. Pyrazolopyrimidines 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () replaces the oxadiazole with a pyrazole ring.
Piperazine-Carboxylate Side Chain Variations
A. Fluorophenyl-Substituted Analogs
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () includes a fluorophenyl group, which enhances metabolic stability and CNS penetration via fluorine’s electronegativity. The target compound’s thiophene may offer similar stability while introducing sulfur-mediated hydrophobic interactions .
B. Triazolopyrimidine-Piperazine Derivatives Synonyms listed in , such as Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate, feature triazole rings instead of oxadiazole. Triazoles exhibit stronger hydrogen-bonding capacity but may reduce lipophilicity compared to oxadiazoles, affecting membrane permeability .
Thiophene-Containing Analogs
Compounds like Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate () incorporate thiophene indirectly via thiazole rings. Thiophene’s planar structure and sulfur atom could improve binding to metalloenzymes or cytochrome P450 isoforms compared to bulkier substituents .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s oxadiazole-thiophene motif can be synthesized via cyclization reactions similar to those used for pyrazolopyrimidines () or coupling strategies described for arylpiperazines ().
- Bioactivity Potential: Thiophene’s electron-rich nature may enhance binding to targets like PDE4 or serotonin receptors, as seen in fluorophenyl analogs ().
- Metabolic Stability: Piperazine-carboxylate esters generally show improved pharmacokinetics over non-esterified analogs, but the thiophene moiety could introduce unique metabolic pathways (e.g., sulfoxidation) .
Biological Activity
Ethyl 4-(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound and its potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.41 g/mol. The structure includes a piperazine ring, a thiophene moiety, and an oxadiazole ring, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase II. For instance:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies indicate that it exhibits significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC50 values in the sub-micromolar range .
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and upregulation of p53 expression. Flow cytometry assays have shown that it can arrest the cell cycle at the G1 phase and enhance caspase activity, leading to programmed cell death .
Other Biological Activities
Beyond anticancer effects, derivatives of 1,2,4-oxadiazoles are known for their broad spectrum of biological activities:
- Antimicrobial : Some studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory : Research indicates that these compounds may possess anti-inflammatory effects by modulating inflammatory pathways .
Table 1: Biological Activity Summary of this compound
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 | Apoptosis induction |
| Anticancer | MEL-8 | 0.78 | Caspase activation |
| Antimicrobial | Various pathogens | Not specified | Inhibition of growth |
| Anti-inflammatory | Not specified | Not specified | Modulation of pathways |
Case Studies
Case Study 1 : A study conducted on a series of oxadiazole derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The introduction of electron-withdrawing groups at the para position improved cytotoxicity against various cancer cell lines .
Case Study 2 : In another investigation focused on structure–activity relationship (SAR), it was found that ethyl derivatives exhibited higher potency compared to their methyl counterparts in inhibiting cancer cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
